molecular formula C17H24N2O3.HCl B1176388 PMP-D2 peptide CAS No. 140879-98-7

PMP-D2 peptide

Cat. No.: B1176388
CAS No.: 140879-98-7
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Description

The PMP-D2 peptide is an insect-derived peptide belonging to a structural family characterized by a cysteine knot and a short three-stranded antiparallel β-sheet . Its primary research value lies in its function as a serine protease inhibitor. While it interacts only weakly with bovine α-chymotrypsin and does not inhibit human leukocyte elastase (HNE) in its native form , its key research application is in the study of chronic wound healing. In this context, PMP-D2 has been fused with Elastin-Like Peptides (ELPs) to create a novel, dual-function biologic that targets the inhibition of both Human Neutrophil Elastase (HNE) and Matrix Metalloprotease-2 (MMP-2) . The sequence of the this compound is EEKCTPGQVKQQDCNTCTCTPTGVWGCTLMGCQPA . This engineered fusion protein leverages the phase-transitioning properties of ELPs for localized drug delivery with low diffusivity, making it a valuable tool for investigating combination therapies and restoring the proteolytic balance in complex disease models like chronic wounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140879-98-7

Molecular Formula

C17H24N2O3.HCl

Origin of Product

United States

Origin, Isolation, and Natural Context of Pmp D2 Peptide

Identification and Isolation from Locusta migratoria (Migratory Locust)

PMP-D2 was identified and isolated from the brain tissue of the adult migratory locust, Locusta migratoria. nih.govnih.govreadthedocs.io It is described as a novel peptide composed of 35 amino acids. nih.govnih.govnih.gov PMP-D2 was one of the initial members of the pacifastin family to be characterized from Locusta migratoria migratoria. nih.gov It is synthesized as part of a larger precursor protein, LMPP-1, which also gives rise to another related peptide, PMP-C. tulane.edu The isolation process typically involves techniques applied to brain extracts of the locust. nih.govnih.gov

PMP-D2 has a molecular weight of approximately 3753.3 Da and contains three disulfide bridges, which contribute to its rigid and globular conformation. nih.govnih.gov The presence and arrangement of these disulfide bonds are crucial for its structural integrity and biological activity.

Localization within Insect Tissues and Neurosecretory Cells (e.g., Pars intercerebralis)

Immunocytochemical studies have revealed that PMP-D2 is specifically localized within neurosecretory cells and their associated nerve tracts in the Pars intercerebralis region of the adult Locusta migratoria brain. nih.govnih.gov The pars intercerebralis is a significant neuroendocrine center in the insect brain, housing a large collection of neurosecretory cells.

While primarily concentrated in the pars intercerebralis, PMP-D2 immunoreactivity has also been detected in other tissues, suggesting a broader distribution and potential roles beyond the central nervous system. Previous research indicated the synthesis of PMP-D2 in a range of Locusta tissues, including the fat body, ovaries, and testes. nih.gov This widespread presence suggests potential endocrine or paracrine functions in addition to its likely neurosecretory role.

Contextual Understanding of its Biological Role in Invertebrate Physiology

Research into the biological activity of PMP-D2 has identified two primary functional aspects: inhibition of calcium channels and serine protease inhibition.

PMP-D2 has been shown to inhibit high voltage-activated inward Ca2+ currents in cultured sensory neurons. nih.govnih.gov Studies using rat sensory neurons demonstrated that PMP-D2 blocks these currents at concentrations ranging from 0.1 µM to 10 µM. nih.govnih.gov Notably, the peptide's inhibitory effect is more pronounced on the sustained component of the inward Ca2+ current compared to the maximum current. nih.govnih.gov These findings suggest that PMP-D2 may selectively modulate different components of high voltage-activated calcium channels. nih.govnih.gov The structural features of PMP-D2, including its disulfide bridges and globular fold, are considered important for this activity, with comparisons drawn to the structure of calcium channel blockers like omega-conotoxin GVIA.

Furthermore, PMP-D2 is recognized as a member of the pacifastin family of serine protease inhibitors found in arthropods. nih.gov In the context of Locusta migratoria, PMP-D2 functions as a potent inhibitor of midgut trypsins isolated from the same insect. It also effectively inhibits a fungal trypsin from Fusarium oxysporum. Interestingly, PMP-D2 exhibits weak inhibition against bovine trypsin, indicating a degree of selectivity towards insect and fungal proteases. This inhibitory activity is linked to its structure, which includes a conserved cysteine array and a specific fold characteristic of pacifastin-like inhibitors. The role of such protease inhibitors in insects is thought to be involved in various physiological processes, potentially including defense mechanisms or regulation of digestive enzymes. nih.gov

The dual functionality of PMP-D2 as both a calcium channel inhibitor and a serine protease inhibitor highlights its potential multifaceted role in invertebrate physiology, influencing neuronal excitability and proteolytic processes.

FeatureDetailSource
Origin Locusta migratoria (Migratory Locust) brain nih.govnih.govreadthedocs.io
Peptide Length 35 amino acids nih.govnih.govnih.gov
Molecular Weight ~3753.3 Da nih.gov
Disulfide Bridges 3 nih.govnih.gov
Key Localization Pars intercerebralis neurosecretory cells and nerve tracts nih.govnih.gov
Other Tissues Fat body, ovaries, testes (synthesis) nih.gov
Biological Role 1 Inhibition of high voltage-activated Ca2+ currents nih.govnih.gov
Biological Role 2 Serine protease inhibitor (potent against insect/fungal trypsins) nih.gov
Protein Family Pacifastin nih.gov

Structural Elucidation and Conformational Dynamics of Pmp D2 Peptide

Primary Amino Acid Sequence Analysis and Characterization

PMP-D2 is a relatively small polypeptide, consisting of a single chain of 35 amino acid residues. nih.govacs.org Its compact nature is a key feature that allows for detailed structural determination by high-resolution spectroscopic methods. The specific sequence of these amino acids dictates the subsequent folding and the formation of its stable three-dimensional structure.

Three-Dimensional Solution Structure Determination

The determination of the PMP-D2 structure in a solution state, which mimics its natural environment, has been accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The three-dimensional solution structure of the PMP-D2 peptide was elucidated using two-dimensional proton (¹H) NMR spectroscopy. nih.gov Structural calculations were performed based on a comprehensive set of experimental restraints. nih.gov These included 222 interproton distances derived from Nuclear Overhauser Effect (NOE) data and 11 dihedral angles calculated from JHN-Hα coupling constants. nih.gov

To generate the final structural models, a combination of distance geometry and restrained simulated annealing, or restrained simulated annealing alone, was utilized. nih.gov The validity of the resulting structures was further confirmed through the back-calculation of NOESY spectra. nih.gov The core of the PMP-D2 structure is characterized by a compact globular fold, which includes a short, three-stranded antiparallel β-sheet formed by residues 8-11, 15-19, and 25-29. nih.gov

NMR Structural Determination Parameters for PMP-D2
Technique Two-Dimensional ¹H NMR Spectroscopy nih.gov
Experimental Restraints 222 NOE-derived interproton distances nih.gov
11 dihedral angles nih.gov
Calculation Methods Distance Geometry & Restrained Simulated Annealing nih.gov
Validation Back-calculation of NOESY spectra nih.gov
Key Structural Motif Three-stranded antiparallel β-sheet (residues 8-11, 15-19, 25-29) nih.gov

Further investigations into the structural dynamics of PMP-D2 have employed theoretical and computational methods. Molecular dynamics (MD) simulations were conducted to resolve discrepancies observed between experimental data and initial chemical shift calculations. acs.org These simulations provided insights into the peptide's dynamic behavior that are not apparent from static structural models. acs.org The MD studies, in conjunction with other experimental data, suggested the presence of conformational exchange processes occurring within the molecule. acs.org

The dynamic nature of PMP-D2 was further explored through heteronuclear relaxation studies. acs.org These experiments revealed a broadening of proton resonances in the side chain of the Lysine-10 (K10) residue, which is indicative of slow conformational exchange on the NMR timescale. acs.org

Key Residues in PMP-D2 Intramolecular Interactions
Residue Interaction / Observation
Lysine-10 (K10) Broadening of side chain proton resonances, indicating slow conformational exchange. acs.org Forms a double salt bridge with E2 and D13. acs.org Interacts with W25. acs.org
Tryptophan-25 (W25) Involved in a crucial interaction with K10. acs.org
Glutamic acid-2 (E2) Forms a salt bridge with K10. acs.org
Aspartic acid-13 (D13) Forms a salt bridge with K10. acs.org

X-ray Crystallographic Analysis of this compound in Molecular Complexes

Currently, there is no publicly available information regarding the X-ray crystallographic analysis of the this compound in complexes with other molecules. Structural studies have thus far relied on solution-state NMR spectroscopy to define its three-dimensional architecture.

Determination of PMP-D2v Crystal Structure in Complex with Alpha-Chymotrypsin

Detailed information regarding the crystal structure of a specific variant, PMP-D2v, in a complex with alpha-chymotrypsin is not available in the referenced literature. Structural studies have primarily focused on the solution structure of the native this compound as determined by nuclear magnetic resonance (NMR) spectroscopy.

Comparative Structural Analysis with Free this compound

Without the crystal structure of the PMP-D2v-alpha-chymotrypsin complex, a direct comparative analysis of conformational changes upon binding is not possible. However, the structure of the free this compound in solution has been thoroughly characterized.

The three-dimensional solution structure of PMP-D2, a 35-residue peptide from the insect Locusta migratoria, was determined using two-dimensional proton NMR spectroscopy. nih.gov Calculations based on 222 NOE-derived interproton distances and 11 dihedral angles revealed a compact, globular fold. nih.gov The core of the peptide is stabilized by hydrophobic interactions and features a distinct secondary structure. nih.gov This core structure consists of a short, triple-stranded antiparallel beta-sheet. nih.gov The high stability of this fold has been demonstrated by circular dichroism spectra analysis under various conditions, including different ionic strengths and the presence of organic solvents. nih.gov

Table 1: Structural Features of Free this compound in Solution

FeatureDescription
Method of Determination 2D ¹H NMR Spectroscopy
Primary Structure 35 amino acid residues
Overall Fold Compact, globular
Secondary Structure Short, triple-stranded antiparallel beta-sheet
Stabilizing Forces 3 disulfide bridges, hydrophobic interactions
Beta-Sheet Residues Strand 1: 8-11, Strand 2: 15-19, Strand 3: 25-29

Structural Homology and Fold Characteristics

Common Fold Architecture: Triple-Stranded Antiparallel Beta-Sheet and Conserved Disulfide Bridges

The structure is further constrained and stabilized by three disulfide bridges. nih.gov The specific pairings of these bridges were determined through NMR data and subsequently confirmed by chemical and enzymatic methods, highlighting their crucial role in maintaining the peptide's compact and rigid fold. nih.gov This combination of a beta-sheet core and multiple disulfide bonds is a recurring theme in many small, stable peptides.

Comparative Structural Analysis with Related Peptides (e.g., PMP-C, SGCI, SGTI)

Structural comparison between PMP-D2 and related peptides, particularly PMP-C, reveals a conserved fold stabilized by different but complementary interactions. PMP-C, also isolated from Locusta migratoria, is a 36-residue proteinase inhibitor that shares the triple-stranded antiparallel beta-sheet fold with PMP-D2. nih.gov

Further comparisons can be made with other related insect-derived peptides like SGPI-1 (also known as SGTI) and SGPI-2 (also known as SGCI) from Schistocerca gregaria. These peptides are part of the Pacifastin family of inhibitors and share the same basic fold. researchgate.net Structural superimposition of PMP-C (a group II Pacifastin inhibitor) and SGTI (a group I inhibitor) shows conservation in the backbone atoms of the core beta-sheet and the protease binding loop, despite differences in other regions such as the 20-22 turn. researchgate.net This indicates a common ancestral scaffold that has been adapted for different functions and specificities.

Table 2: Comparative Features of PMP-D2 and PMP-C

FeaturePMP-D2PMP-C
Residue Count 3536
Overall Shape GlobularProlate ellipsoid
Core Structure Triple-stranded antiparallel beta-sheetRight-handed twisted, triple-stranded antiparallel beta-sheet
Key Stabilizing Features 3 disulfide bridges, hydrophobic interactions, 2 salt bridges3 disulfide bridges, hydrophobic core within a cavity
Known Inhibition Ca²⁺ currentsBovine alpha-chymotrypsin, human leukocyte elastase

Insights into Cysteine Knot Motif Presence

The structural arrangement of PMP-D2 is characteristic of the inhibitor cystine knot (ICK) motif. nih.govmdpi.com This motif is defined by six cysteine residues that form three interlocking disulfide bonds. mdpi.com This arrangement creates a pseudo-knotted structure where a ring formed by two disulfide bonds and the intervening backbone segments is threaded by the third disulfide bond. mdpi.com

This specific topology, typically involving disulfide connections between CysI-CysIV, CysII-CysV, and CysIII-CysVI, confers exceptional stability to the peptide. nih.gov The cystine knot motif, combined with the extensive hydrogen bonding network of the antiparallel beta-sheets, makes the structure highly rigid and resistant to thermal and chemical degradation. mdpi.com The presence of the triple-stranded beta-sheet and three disulfide bridges in PMP-D2 strongly indicates it belongs to the cystine-knot family of peptides, which are known for their remarkable stability and diverse biological activities. nih.govnih.gov

Synthetic Methodologies and Chemical Biology Approaches for Pmp D2 Peptide

Solid-Phase Peptide Synthesis (SPPS) Techniques for PMP-D2 Peptide

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like PMP-D2. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The core principle of SPPS is the use of excess soluble reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by filtration and washing. This process simplifies purification and allows for automation.

The synthesis of PMP-D2 has been successfully accomplished using Fmoc-based SPPS. In this strategy, the N-terminus of the amino acid to be added is temporarily protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. The synthesis cycle for each amino acid addition consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide, typically using a solution of a secondary amine like piperidine in a solvent such as dimethylformamide (DMF). This exposes a free amine group.

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, forming a new peptide bond.

Regioselective Disulfide Bond Formation Strategies

The correct pairing of the six cysteine residues in PMP-D2 to form three specific disulfide bonds is critical for its three-dimensional structure and biological activity. nih.gov While simultaneous oxidation can be effective, regioselective strategies offer precise control over disulfide bond formation, ensuring a single, correctly folded isomer. This is achieved by using different classes of thiol-protecting groups for specific cysteine pairs, which can be removed sequentially under orthogonal conditions.

To achieve the controlled, stepwise formation of the three disulfide bonds in PMP-D2, comparative studies have investigated different orthogonal cysteine-protecting group schemes. Two notable strategies are:

Strategy 1: Trityl (Trt), Acetamidomethyl (Acm), and Methoxybenzyl (Mob) Protection In this scheme, the six cysteines are protected with three distinct groups. The formation of the disulfide bonds proceeds in a stepwise manner:

The first disulfide bond is formed between the two Cys(Trt) residues via mild oxidation, often using iodine, after selective deprotection of the acid-labile Trt groups. An alternative approach involves air oxidation of the unprotected cysteine pair.

The second disulfide bond is formed by iodine oxidation of the Cys(Acm) residues.

Strategy 2: Methoxytrityl (Mmt), Trityl (Trt), and Acetamidomethyl (Acm) Protection This approach utilizes the highly acid-labile Mmt group to allow for on-resin disulfide bond formation.

The first disulfide bond is formed on the solid support after the selective removal of the Mmt group.

The following table summarizes the comparative yields of the different synthetic strategies for PMP-D2.

Synthesis StrategyCysteine Protecting GroupsKey Oxidation StepsOverall Yield
Simultaneous OxidationNone (after cleavage)Air oxidation13%
Regioselective Strategy 1Trt, Acm, Mob1. Air oxidation2. Iodine oxidation3. TFMSA/TFA deprotection & oxidation2.5%
Regioselective Strategy 2Mmt, Trt, Acm1. On-resin oxidation2. Solution oxidation (Iodine)2%

The synthesis of peptides with multiple disulfide bonds like PMP-D2 presents significant challenges. The main goal is to ensure the correct pairing of cysteine residues and avoid the formation of misfolded disulfide isomers, which can be difficult to separate and may lack biological activity. frontiersin.org

Key challenges encountered during the regioselective synthesis of PMP-D2 include:

Harsh Deprotection Conditions: The removal of robust protecting groups like Mob requires harsh acidic conditions (TFMSA/TFA). These conditions can lead to side reactions and degradation of the peptide.

Reproducibility Issues: The final deprotection and oxidation step in the Trt/Acm/Mob strategy was found to be poorly reproducible, especially when scaling up the synthesis.

Given these challenges, the finding that simultaneous air oxidation of the six unprotected cysteine thiols provided the highest yield suggests that the native disulfide framework of PMP-D2 may be the thermodynamically most stable arrangement. This allows the peptide to fold correctly into its native conformation without the need for directed chemical synthesis, a significant advantage for producing this specific peptide. However, for many other multi-cysteine peptides where a non-native or kinetically trapped isomer is desired, or where thermodynamic folding is inefficient, regioselective strategies remain indispensable. nih.govresearchgate.net

Design and Synthesis of this compound Analogues and Variants

The synthesis of analogues and variants is a powerful tool for elucidating the relationship between a peptide's structure and its function. By systematically altering the amino acid sequence or introducing modifications, researchers can identify key residues and structural motifs responsible for biological activity.

PMP-D2 is known to be a serine protease inhibitor. In such inhibitors, the interaction with the target protease is largely dictated by the amino acid residue at the P1 position of the inhibitor's reactive loop. nih.govnih.gov This residue fits into the S1 specificity pocket of the protease, and its nature is a primary determinant of the inhibitor's specificity. nih.govpnas.orgtandfonline.com

While specific studies on P1 mutations in PMP-D2 are not extensively documented, the principles derived from other serine protease inhibitors provide a clear strategy for designing informative analogues:

Determining Specificity: The P1 residue is a crucial determinant of inhibitory specificity. nih.gov For example, inhibitors with a basic amino acid like Arginine or Lysine at the P1 position tend to inhibit trypsin-like proteases, which have an acidic residue at the bottom of their S1 pocket. nih.gov Synthesizing PMP-D2 analogues with various P1 substitutions would allow for mapping its inhibitory profile and potentially re-engineering its specificity towards different proteases.

Altering Inhibitory Activity: Any change in the P1 residue can profoundly affect the inhibitory potency. nih.gov The synthesis and testing of a panel of PMP-D2 analogues with substitutions at the P1 site (e.g., with other basic, hydrophobic, or small aliphatic residues) would quantify the contribution of this residue to the binding energy and inhibitory constant (Ki). For instance, replacing the native P1 residue with an Alanine could abolish activity against a trypsin-like target while potentially increasing activity against other proteases like elastase. nih.gov

These structure-function relationship studies are essential for understanding the molecular basis of PMP-D2's activity and for designing variants with enhanced potency or novel therapeutic applications.

Post-translational modifications (PTMs) are covalent changes to proteins and peptides that occur after their synthesis, greatly expanding their functional diversity. wikipedia.orgnews-medical.netyoutube.com Glycosylation, the attachment of sugar moieties, is a common PTM that can affect a peptide's stability, solubility, and biological activity. wikipedia.org

Fucosylation, the addition of a fucose sugar, is a vital PTM in insects, playing roles in development and immunity. schweizerbart.de While PMP-D2 is not reported to be naturally fucosylated, studying the effects of adding this modification can provide insight into its potential for enhancement. Different insect cell lines exhibit distinct fucosylation capabilities, with some able to add fucose in α1-3 and α1-6 linkages to an N-acetylglucosamine core. nih.govnih.gov

Introducing fucosylation into synthetic PMP-D2 analogues could have several modulatory effects:

Stability and Folding: Glycosylation can promote proper protein folding and improve the stability of the final peptide. wikipedia.org

Biological Activity: The addition of sugar moieties can alter the interaction of the peptide with its molecular targets. For instance, glycosylation has been shown to be required for the activity of certain antimicrobial peptides. creative-peptides.com In other cases, it can enhance the apoptotic activity of a protein. nih.gov

Immunogenicity: The type of glycosylation is critical for immunogenicity. Notably, certain fucose linkages (e.g., core α1,3-fucose) on insect cell-derived proteins are known to be immunogenic and can cause allergic reactions in humans. nih.gov Designing PMP-D2 analogues with or without specific fucose modifications could modulate their immunological profile, which is a key consideration for therapeutic development.

By synthesizing glycopeptide analogues of PMP-D2, researchers can explore how PTMs might regulate its function and physicochemical properties, opening avenues for creating variants with improved therapeutic characteristics.

Mechanistic Investigations of Pmp D2 Peptide Biological Activities

Serine Protease Inhibitory Activity

PMP-D2 belongs to a family of small, cysteine-rich insect peptides characterized by a specific three-dimensional fold consisting of a triple-stranded antiparallel β-sheet connected by three disulfide bridges. nih.gov This structural motif is central to its function as a protease inhibitor.

PMP-D2 exhibits a weak inhibitory interaction with bovine α-chymotrypsin. nih.gov Laboratory experiments involving the incubation of a constant concentration of α-chymotrypsin with increasing concentrations of PMP-D2 have been conducted to characterize this relationship. researchgate.net While its homologous peptide, PMP-C, is a potent inhibitor of bovine α-chymotrypsin, PMP-D2's native form does not bind as strongly to this particular mammalian protease. nih.gov

Despite possessing an Arginine residue at its primary specificity site (P1), which is typically indicative of trypsin inhibition, PMP-D2 is a weak inhibitor of bovine trypsin. nih.govnih.govsigmaaldrich.com Kinetic studies have determined its inhibition constant (Ki) against bovine trypsin to be approximately 100 nM. nih.govacs.orgproteopedia.org This weak activity is attributed to specific structural features that hinder its effective binding to mammalian trypsins. nih.govacs.org

The structural scaffold of PMP-D2 has proven to be a viable template for protein engineering to create variants with altered and enhanced inhibitory potency. A single mutation at the P1 position is sufficient to convert the weakly-inhibitory PMP-D2 into a potent inhibitor of bovine α-chymotrypsin. nih.govsigmaaldrich.com

Furthermore, researchers have successfully engineered PMP-D2 variants to target other proteases. By substituting specific residues outside the primary binding loop, an analogue known as PMP-D2(K10W,P21A,W25A) was created. nih.gov This variant demonstrated a significant increase in potency against mammalian trypsins, showcasing that modifications to residues beyond the immediate reactive site can dramatically alter inhibitory selectivity and strength. nih.govacs.org This engineering also led to the development of potent inhibitors for human leukocyte elastase.

The interaction of PMP-D2 with proteases is mediated by specific sites on the peptide. The primary interaction site is composed of a classical protease binding loop, which spans from position P5 to P'4 (corresponding to amino acid residues 26-34). nih.gov This loop contains the critical P1 residue (Arginine-29) that largely determines substrate specificity. nih.gov

In addition to this primary loop, a distinct internal segment, comprising residues 15-18, also forms part of the protease interaction site. nih.gov These two regions, the binding loop and the internal segment, are held in close proximity by two disulfide bridges, forming a functional inhibitory surface. nih.gov

The selectivity of PMP-D2, particularly its weak inhibition of bovine trypsin compared to its potent inhibition of insect and fungal trypsins, is a direct result of subtle structural differences. nih.govacs.org While native PMP-D2 is a poor inhibitor of bovine trypsin, it is a powerful inhibitor of trypsins from insects and the fungus Fusarium oxysporum, with Ki values under 0.02 nM for the latter. nih.govproteopedia.org

This species selectivity is primarily governed by an unusual, additional interaction site involving residues 21-25 (P10 to P6) of the PMP-D2 peptide. nih.govsigmaaldrich.com This loop in PMP-D2 creates a steric clash with Proline-173, a highly conserved residue in a loop of mammalian trypsins. nih.govacs.org In contrast, the corresponding residue in insect and fungal trypsins is a smaller glycine, which accommodates the PMP-D2 loop without hindrance. nih.govacs.org This steric interference explains the peptide's weak activity against bovine trypsin and its high potency against non-mammalian trypsins. acs.org

Kinetic analyses have been crucial in quantifying the inhibitory properties of PMP-D2 and its variants. The inhibition constant (Ki) provides a precise measure of the inhibitor's potency. For the interaction between native PMP-D2 and bovine trypsin, the Ki value has been consistently measured to be in the range of 100 nM. nih.govacs.org In contrast, its inhibition of fungal trypsin is significantly more potent, with a Ki value reported to be ≤ 0.026 nM. acs.org The determination of the apparent inhibition constant, Ki(app), has also been used to characterize the peptide's effect on α-chymotrypsin through fractional activity plots. researchgate.net

Interactive Data Table: PMP-D2 Inhibition Constants (Ki)

Target ProteaseInhibitorKi ValueCitation(s)
Bovine TrypsinNative PMP-D2~100 nM acs.org, nih.gov
Fusarium oxysporum TrypsinNative PMP-D2≤ 0.026 nM acs.org

Calcium Channel Modulatory Activity

PMP-D2 exerts a significant influence on the function of high voltage-activated (HVA) calcium channels, which are critical for neurotransmitter release and other key neuronal processes. The following subsections describe the detailed electrophysiological and ion flux studies that have defined this activity.

In studies utilizing cultured rat sensory neurons, specifically dorsal root ganglion (DRG) neurons, the application of PMP-D2 has been shown to block HVA inward Ca2+ currents. nih.gov This inhibitory effect is observed at concentrations ranging from 0.1 µM to 10 µM. nih.gov The whole-cell patch-clamp technique has been instrumental in these findings, allowing for the direct measurement of Ca2+ currents in response to depolarizing voltage steps. Extracellular application of synthetic PMP-D2 at a concentration of 1 µM effectively attenuates these currents, demonstrating its role as an inhibitor of HVA calcium channels.

Further analysis of the inhibitory action of PMP-D2 on HVA Ca2+ currents in rat sensory neurons has revealed a differential effect on the components of the current. The inhibitory impact of PMP-D2 is more pronounced on the sustained inward Ca2+ current, measured at the end of a 100 ms (B15284909) voltage step, compared to the maximum inward Ca2+ current. nih.gov This observation suggests that PMP-D2 may not inhibit all components of the HVA Ca2+ current uniformly, potentially indicating a state-dependent or subtype-specific interaction with the channels.

Investigations into the selectivity of PMP-D2 have demonstrated a preferential inhibition of N-type calcium channels. In cultured DRG neurons, the inhibitory actions of PMP-D2 were found to overlap with those of ω-conotoxin GVIA, a known and specific blocker of N-type Ca2+ channels. This suggests that the N-type Ca2+ current is the primary target for PMP-D2. Further supporting this selectivity, studies have shown that low voltage-activated T-type currents and 1,4-dihydropyridine (B1200194) sensitive L-type Ca2+ currents are insensitive to PMP-D2 at a concentration of 1 µM.

A comparative analysis with the well-characterized N-type Ca2+ channel inhibitor, ω-conotoxin GVIA (ω-CgTx GVIA), has provided significant insight into the mechanism of PMP-D2. The inhibitory effects of PMP-D2 and ω-CgTx GVIA on HVA Ca2+ currents are not additive. This lack of additivity strongly suggests that both peptides act on the same population of channels, namely the N-type Ca2+ channels. Although they have similar three-dimensional structures, the specific kinetics of their interactions may differ. For instance, the effects of another insect peptide, PMP-C, which is structurally related to PMP-D2, were found to be dependent on the frequency of current activation.

Interactive Data Table: PMP-D2 Effects on Calcium Channels

Parameter Observation Model System Concentration Citation
HVA Ca2+ Current Inhibition Blocks inward currents Rat Sensory Neurons 0.1 µM - 10 µM nih.gov
Differential Inhibition More marked effect on sustained vs. maximum current Rat Sensory Neurons Not specified nih.gov
Channel Selectivity Inhibits N-type; L-type and T-type insensitive Cultured DRG Neurons 1 µM
Comparison with ω-CgTx GVIA Overlapping and non-additive effects Cultured DRG Neurons 1 µM (PMP-D2), Not specified (ω-CgTx GVIA)
45Ca2+ Influx Attenuates K+-stimulated influx Rat Cerebrocortical Synaptosomes 10 µM

Potential Interactions in Broader Biological Systems (non-human, non-clinical models)

As a peptide isolated from the insect Locusta migratoria, PMP-D2 is classified as a neuropeptide. In insects, neuropeptides are known to regulate a vast array of physiological processes. These include the control of growth, development, immunity, metabolic homeostasis, and responses to stress. Given its demonstrated activity on neuronal calcium channels, which are fundamental to synaptic transmission, it is plausible that PMP-D2 plays a role in neurotransmission or neuromodulation within the locust. The specific localization of PMP-D2 in neurosecretory cells and nerve tracts of the Pars intercerebralis in Locusta migratoria further supports a role in the insect's neuroendocrine system. However, specific in-vivo studies detailing the broader physiological or behavioral effects of PMP-D2 in insects or other non-human, non-clinical models are not extensively documented in the current body of scientific literature.

Proposed Involvement in Neurosecretory Processes

The this compound, a 35-amino acid peptide originally isolated from the brain of the locust Locusta migratoria, is implicated in the modulation of neurosecretory processes. nih.gov This proposed function is primarily supported by its specific localization within neurosecretory cells and nerve tracts of the Pars intercerebralis, a major neurosecretory center in insects, and its demonstrated ability to inhibit high voltage-activated (HVA) calcium currents. nih.gov

Neurosecretion, the process by which neurons release chemical messengers, is critically dependent on an influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This influx triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters or neuropeptides into the synaptic cleft or bloodstream. By blocking HVA Ca²⁺ channels, PMP-D2 can directly interfere with this fundamental step.

Research conducted on cultured rat sensory neurons has shown that PMP-D2 effectively blocks HVA inward Ca²⁺ currents at concentrations ranging from 0.1 µM to 10 µM. nih.gov The inhibitory effect was observed to be more pronounced on the sustained component of the inward Ca²⁺ current, suggesting a potential for differential modulation of the channels. nih.gov This activity points towards a mechanism where PMP-D2 reduces the availability of intracellular Ca²⁺ required for vesicle fusion, thereby regulating the release of neurosecretory products. The interaction of peptides with ion channels is a recognized mechanism for modulating neuronal activity and secretion. For instance, the collapsin response mediator protein 2 (CRMP2) interacts with and modulates the function of CaV2.2 channels, affecting neurotransmitter release. nih.gov While a direct interaction of PMP-D2 with proteins of the synaptic vesicle fusion machinery, such as the SNARE complex, has not been demonstrated, its ability to control the primary trigger for exocytosis firmly places it as a potential regulator of neurosecretion.

Research Findings on this compound's Effect on High Voltage-Activated (HVA) Calcium Currents

ParameterObservationConcentration RangeModel SystemReference
Biological ActivityBlocks high voltage-activated inward Ca²⁺ currents0.1 µM to 10 µMRat sensory neurons nih.gov
SpecificityInhibitory effect is more marked on the sustained inward Ca²⁺ currentNot specifiedRat sensory neurons nih.gov
LocalizationFound in neurosecretory cells and nerve tracts of the Pars intercerebralisNot applicableLocusta migratoria (locust) nih.gov

Studies on Protein-Protein Interactions in Contexts Relevant to PMP-D2 (e.g., fusion proteins, general peptide-protein affinity prediction)

Direct experimental evidence detailing the specific protein-protein interactions of the this compound is limited. However, established methodologies in molecular biology and computational science provide a framework for investigating such interactions, which are crucial for understanding the peptide's complete mechanistic profile.

Fusion Proteins in Interaction Studies:

A common and powerful approach to identify and characterize protein-protein interactions involves the use of fusion proteins. In this technique, the gene encoding the peptide of interest, such as PMP-D2, is linked to the gene of a larger, well-characterized protein or tag. This creates a single chimeric protein. Such fusion tags can aid in expression, purification, and detection, and can be used as "bait" in pull-down assays to identify binding partners from cell lysates. For example, a PMP-D2 fusion protein could be immobilized on a solid support and incubated with a mixture of proteins from neuronal tissue. Proteins that bind to PMP-D2 would be retained and could subsequently be identified by methods like mass spectrometry. Various tags are available, each with specific advantages for solubility, purification, and detection. mit.edu

General Peptide-Protein Affinity Prediction:

Computational methods are increasingly used to predict and analyze peptide-protein interactions, offering a way to screen for potential binding partners and to understand the structural basis of these interactions. tdcommons.ainih.gov These approaches can be broadly categorized:

Template-based docking: If the structure of PMP-D2 and a potential protein partner are known, docking algorithms can predict the most likely binding conformation and estimate the binding affinity.

De novo prediction: In the absence of a known structure for the partner protein, computational tools can still predict potential binding sites on a protein surface that are complementary to the peptide's properties.

Machine learning models: These models are trained on large datasets of known protein-peptide interactions and can predict the likelihood of an interaction based on sequence and structural features. tdcommons.ai

These computational tools can help to generate hypotheses about the binding partners of PMP-D2, which can then be tested experimentally. The complexity of these interactions, which involve various biophysical and biochemical properties, makes machine learning an increasingly valuable tool for making accurate predictions. tdcommons.ai The ultimate goal of these predictive methods is to identify the binding site and mode of interaction for the protein-peptide complex. nih.gov

Advanced Research Methodologies and Experimental Approaches in Pmp D2 Peptide Studies

Advanced Spectroscopic Techniques for Conformational and Interaction Analysis

Spectroscopic methods have been instrumental in determining the structural features and stability of PMP-D2 peptide. Two-dimensional 1H NMR spectroscopy has been utilized to determine the three-dimensional solution structure of this 35-amino acid peptide. nih.gov This technique provides detailed information about the spatial proximity of protons, allowing for the calculation of interproton distances (e.g., 222 NOE-derived distances) and dihedral angles (e.g., 11 calculated from JHN-H alpha coupling constants), which are crucial inputs for structure calculation. nih.gov NMR data has also been used in the assignment of the three disulfide bridges present in PMP-D2. nih.gov

Circular Dichroism (CD) spectroscopy is another key technique applied in PMP-D2 studies. Analysis of CD spectra under varying conditions of ionic strength and in the presence of organic solvents has been used to demonstrate the high stability of the PMP-D2 molecule. nih.gov While the search results mention NMR and CD, specific applications of FT-ATR or 13C Relaxation spectroscopy to PMP-D2 were not detailed in the provided information.

Computational Modeling and Simulation Strategies

Computational approaches have played a role in the structural analysis of PMP-D2, particularly in conjunction with experimental NMR data.

Molecular Dynamics Simulations for Structural Dynamics and Ligand Binding

Structure calculations for PMP-D2 have been performed using computational methods such as a combination of distance geometry and restrained simulated annealing, or by restrained simulated annealing alone, based on experimental NMR data. nih.gov These methods utilize experimental constraints (like NOE distances and dihedral angles) to generate possible three-dimensional structures. Back-calculation of NOESY spectra has been employed to validate the final calculated structures. nih.gov While restrained simulated annealing involves simulation, the provided information does not detail the use of extensive molecular dynamics simulations specifically for studying the structural dynamics of PMP-D2 in solution over longer timescales or for investigating ligand binding interactions.

Dielectric Continuum Models for Hydration Effects on Conformation

Information regarding the application of dielectric continuum models to study hydration effects on the conformation of this compound was not found in the provided search results.

Potential-of-Mean-Force Surfaces for Conformational Transitions

The use of potential-of-mean-force surfaces to analyze conformational transitions of this compound was not detailed in the provided search results.

Predictive Modeling of Protein-Peptide Affinities

Information on the application of predictive modeling techniques specifically for determining protein-peptide affinities involving this compound was not found in the provided search results.

Biochemical and Biophysical Characterization Techniques

Beyond spectroscopic and computational structural determination, biochemical and biophysical methods have been used to characterize PMP-D2. The presence and assignment of the three disulfide bridges in PMP-D2, initially indicated by NMR data and structure calculations, have been independently confirmed using chemical and enzymatic methods. nih.gov

Biochemical investigations have also focused on the functional properties of PMP-D2, which is classified as a serine protease inhibitor (also known as LMCI-1). nih.gov The reactive site, including the P1-P'1 bond, has been thoroughly investigated, partly through the use of synthetic variants of the peptide. nih.gov Furthermore, PMP-D2 (LMCI-1) has been shown to inhibit the endogenous proteolytic activating cascade of prophenoloxidase. nih.gov Biophysical characterization is also encompassed by the structural studies, revealing that PMP-D2 adopts a compact globular fold stabilized by hydrophobic interactions, featuring a short three-stranded antiparallel beta-sheet. nih.gov This compact globular folding is noted as being unique within the group of small 'canonical' inhibitors. nih.gov

Competitive Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR)

Competitive Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are biophysical techniques used to study molecular interactions, including peptide binding. FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule, resulting in increased polarization nih.govbmglabtech.comdtic.mil. In competitive FP assays, an unlabeled competitor molecule displaces the labeled ligand, leading to a decrease in polarization bmglabtech.com. SPR, on the other hand, is a label-free technique that measures changes in refractive index near a sensor surface as molecules bind to an immobilized ligand, providing real-time data on binding kinetics and affinity nih.govscielo.org.mx.

While the provided search results discuss the general principles and applications of FP and SPR in peptide and protein interaction studies nih.govbmglabtech.comdtic.milnih.govscielo.org.mxnih.govresearchgate.netresearchgate.net, specific detailed research findings on this compound utilizing these exact methods were not prominently featured in the initial search results. However, the techniques themselves are well-established for characterizing peptide-protein interactions and could be applied to PMP-D2 to determine binding affinities and kinetics with its targets. For instance, SPR has been used to study the binding of other peptides to proteins, providing dissociation constants (KD) and kinetic constants (Ki) nih.govresearchgate.net. Similarly, FP assays are commonly used for high-throughput screening of inhibitors that disrupt protein-peptide interactions bmglabtech.comnih.gov.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction beilstein-journals.orgnih.govnih.gov. This includes determining the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) beilstein-journals.orgnih.gov. These parameters provide crucial insights into the driving forces of the binding process beilstein-journals.org.

Research using ITC has been conducted to investigate the binding of peptide-polymer conjugates to proteins, determining binding affinities in the µM range and analyzing the enthalpic and entropic contributions to binding energy beilstein-journals.org. ITC experiments involve the precise injection of a ligand into a solution containing the binding partner, and the resulting heat changes are measured nih.gov. The integrated heat data are then analyzed to generate binding isotherms, which can be fitted to appropriate binding models to extract thermodynamic parameters beilstein-journals.orgnih.gov.

While the search results highlight the application of ITC in studying peptide-protein interactions and determining thermodynamic parameters beilstein-journals.orgnih.govnih.govresearchgate.netmalvernpanalytical.com, specific detailed ITC data for this compound were not extensively found within the initial search outputs. However, the principles and methodologies described for ITC in the search results are directly applicable to studying the binding thermodynamics of PMP-D2 with its interacting molecules. Proper experimental design, including appropriate protein and ligand concentrations relative to the expected KD, is crucial for obtaining accurate ITC data researchgate.netmalvernpanalytical.com.

Applications of this compound as a Research Tool or Template

The unique properties of this compound suggest its potential utility as a research tool or a template for developing novel molecules. Its structure and inhibitory activity against human neutrophil elastase (HNE), as indicated by its use in fusion proteins nih.govnih.gov, make it a valuable subject for further investigation and modification.

Development of PMP-D2-based Fusion Proteins for Research

This compound has been utilized in the development of fusion proteins for research purposes, particularly in the context of creating protease-resistant formulations. A notable example is the creation of a fusion protein comprising PMP-D2 and an elastin-like polypeptide (ELP), referred to as PMPD2-ELP nih.govnih.gov. This fusion protein was developed to protect growth factors from protease-mediated degradation in environments with high protease levels, such as chronic wounds nih.gov.

The PMPD2-ELP fusion protein has been successfully expressed and purified nih.gov. Research has shown that PMPD2-ELP retains the inhibitory activity of PMP-D2 towards HNE and the phase transitioning property of ELP, allowing for the formation of nanoparticles nih.gov. These nanoparticles can potentially deliver growth factors and inhibitors in close proximity, enhancing the protection of growth factors nih.gov. Further studies have explored hybrid fusion proteins incorporating PMP-D2 and other protease inhibitors, demonstrating the potential for broad-spectrum inhibitory activity nih.gov.

Research findings indicate that PMPD2-ELP can effectively inhibit recombinant HNE, blocking protease activity at various concentrations nih.gov. The stability of the fusion protein in the presence of HNE has also been assessed nih.gov. The development of such PMP-D2-based fusion proteins highlights its application as a component in engineered biomaterials designed to address specific biological challenges, such as enhancing the stability and delivery of therapeutic proteins nih.govnih.gov.

Evolutionary and Comparative Biological Perspectives of Pmp D2 Peptide

Phylogenetic Analysis within Insect Peptide Families

PMP-D2 belongs to a family of tight-binding protease inhibitors found in insects. researchgate.net This family includes other peptides from Locusta migratoria, such as HI and PMP-C (also known as LMCI-1 and LMCI-2, respectively), as well as peptides from the desert locust, Schistocerca gregaria (SGPI-1-5). nih.gov These locust inhibitors and the inhibitory domains of pacifastin, a serine protease inhibitor from the crayfish Pacifastacus leniusculus, share a conserved array of six cysteine residues. nih.gov Phylogenetic analysis of pacifastin-like peptides, which include PMP-D2, indicates their presence across various insect orders and in other metazoan phyla like Onychophora and Placozoa, suggesting an ancient origin for this peptide family. nih.gov

Evolutionary Significance of Dual Protease and Calcium Channel Inhibitory Activities

PMP-D2 is notable for exhibiting dual inhibitory activities, acting as both a serine protease inhibitor and a calcium channel inhibitor. nih.govnih.govnih.gov While primarily characterized as a protease inhibitor, PMP-D2 has been shown to block high voltage-activated inward Ca2+ currents in rat sensory neurons. nih.gov The evolutionary significance of this dual activity is not fully understood, but it may confer a selective advantage to the organism. Dual-function peptides can be more efficient in defense or regulation by targeting multiple pathways. The structural basis for PMP-D2's calcium channel inhibition has been discussed in comparison to known calcium channel blockers like omega-conotoxin GVIA, suggesting that certain structural features, particularly the cysteine knot motif, might be adapted for targeting ion channels in addition to proteases. nih.govresearchgate.netnih.gov This dual functionality could represent an evolutionary adaptation for broader defensive roles or more complex physiological regulation in insects.

PMP-D2 Peptide as a Member of Conserved Serine Protease Inhibitor Families in Arthropods

PMP-D2 is formally classified as a member of the pacifastin family, which belongs to the MEROPS inhibitor family I19, clan IW. wikipedia.orgmpg.de This family is widespread in arthropods and includes inhibitors with specificity towards either trypsin- or chymotrypsin-like peptidases, depending on the residue at the P1 position. researchgate.netmpg.de The presence of this conserved family of serine protease inhibitors across diverse arthropod species highlights their important biological roles, potentially in areas such as immunity, digestion, and regulation of physiological processes. wikipedia.orgmpg.de

Here is a table summarizing some of the peptides related to PMP-D2 within the pacifastin family:

Peptide NameOrganismClassification within Pacifastin FamilyPrimary Activity
PMP-D2Locusta migratoriaLMCI-1Protease Inhibitor
PMP-CLocusta migratoriaLMCI-2Protease Inhibitor
HILocusta migratoriaMember of the familyProtease Inhibitor
SGPI-1-5Schistocerca gregariaMembers of the familySerine Protease Inhibitors
PacifastinPacifastacus leniusculusHeterodimeric inhibitor (light chain)Serine Protease Inhibitor

Future Directions and Emerging Research Avenues for Pmp D2 Peptide

Identification of Additional Biological Targets and Mechanisms of Action in Invertebrate Models

While PMP-D2 is known to inhibit certain serine proteases and calcium channels, the full spectrum of its biological targets and intricate mechanisms of action within invertebrate physiological systems remains an active area for future investigation. PMP-D2's origin in Locusta migratoria and its classification within the pacifastin family, prevalent in arthropods, underscore its potential involvement in various processes unique to invertebrates, such as innate immunity, digestion, and development. mdpi-res.comfluoroprobe.com Future studies could employ advanced proteomic and interactome analysis techniques to systematically identify other proteins or molecules that PMP-D2 interacts with in different invertebrate species or tissues. Exploring its effects in a wider range of invertebrate models beyond locusts and caterpillars could reveal conserved or species-specific functions. mdpi-res.com Furthermore, detailed cellular and biochemical studies are needed to fully elucidate the downstream signaling pathways affected by PMP-D2 binding to its targets, providing a more complete picture of its physiological impact.

Refined Understanding of Molecular Recognition and Binding Specificity

A deeper understanding of how PMP-D2 recognizes and binds to its targets with specificity is crucial for both fundamental research and potential applications. Previous studies have highlighted the importance of the P1 residue at the reactive site for determining protease specificity, but also noted the influence of other structural characteristics and interaction sites. mdpi-res.com Future research should aim to precisely map all key residues and structural motifs on PMP-D2 that are involved in binding to its various targets, including different serine proteases and calcium channels. Techniques such as site-directed mutagenesis combined with detailed binding assays and structural analysis methods like X-ray crystallography or advanced NMR spectroscopy could provide high-resolution insights into these interactions. nih.gov Comparative studies with related pacifastin peptides, such as PMP-C, which exhibit different specificities, can further illuminate the structural determinants of target recognition. This refined understanding will be essential for manipulating PMP-D2's activity and selectivity.

Exploration of PMP-D2 Peptide in the Context of Peptide-Based Research Platforms and Methodological Innovation

PMP-D2, as a well-characterized invertebrate peptide with defined inhibitory activities and a stable structure stabilized by disulfide bonds, serves as a valuable subject for exploring and validating novel peptide-based research platforms and methodological innovations. nih.gov Future directions could involve utilizing PMP-D2 in the development and application of high-throughput screening platforms designed to identify peptide-protein interactions or evaluate protease activity. Its synthesis, which has involved different protection schemes for disulfide bond formation, can inform and benefit from advancements in solid-phase peptide synthesis and regioselective disulfide bond formation techniques. Furthermore, PMP-D2's structural stability makes it a suitable candidate for studies involving peptide immobilization on biosensors or microarrays for studying molecular interactions in real-time. Exploring its integration into novel delivery systems or formulations could also be a part of methodological innovation studies, although research in this area would need to strictly adhere to the exclusion of dosage/administration information.

Q & A

Q. Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
Synthesis purity (HPLC)≥95%
Air oxidation pH8.0–9.0
Ki measurement replicates≥3 technical, ≥2 biological
Long-term storage–80°C in lyophilized form

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.